molecular formula C19H17ClN2O3 B13208114 Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Cat. No.: B13208114
M. Wt: 356.8 g/mol
InChI Key: JUIBZDXXAHBFTP-UHFFFAOYSA-N
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Description

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate (CAS: 2059971-18-3) is a heterocyclic compound with the molecular formula C₁₉H₁₇ClN₂O₃ and a molecular weight of 356.80 g/mol . Its structure comprises a benzyl carbamate group linked to a phenyl ring substituted with a 1,3-oxazole moiety. The oxazole ring is further functionalized with a chloromethyl (-CH₂Cl) and a methyl (-CH₃) group at positions 5 and 4, respectively.

  • Key Features:
    • The chloromethyl group enhances reactivity, enabling further derivatization (e.g., nucleophilic substitution).
    • The methyl group on the oxazole ring contributes to steric effects and lipophilicity.
    • The benzyl carbamate moiety provides stability and modulates solubility.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl N-[3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate

InChI

InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-8-5-9-16(10-15)22-19(23)24-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,23)

InChI Key

JUIBZDXXAHBFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs in 1,3-Oxazole Derivatives

Example 185 () :

  • Structure : N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(1,3-thiazol-2-yl)phenyl]-1,3-oxazol-2-amine.
  • Key Differences :
    • Replaces the chloromethyl group with a thiazole ring and ethylsulfonyl-methoxy substituents.
    • Higher molecular weight (~420–450 g/mol) due to the sulfonyl and thiazole groups.
    • Enhanced solubility in polar solvents due to sulfonyl and methoxy groups.
  • Research Implications : Demonstrated antifungal activity via MS and NMR characterization .

MM3300.18 () :

  • Structure : Benzyl 3-Fluoro-4-(4-morpholinyl)phenylcarbamate.
  • Key Differences :
    • Substitutes the oxazole ring with a morpholinyl group and fluorine.
    • Morpholine enhances solubility and bioavailability.
    • Fluorine increases metabolic stability and electronegativity.
  • Application : Used as a reference standard in pharmaceutical analysis .

Oxazole vs. Oxadiazole Derivatives

Compound from :

  • Structure : Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate.
  • Key Differences :
    • Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring.
    • Oxadiazole’s electron-deficient nature alters binding affinity in biological targets.
    • The 4-chlorophenyl group increases hydrophobicity compared to the chloromethyl group.
  • Crystallographic Data : Confirms planar geometry and hydrogen-bonding interactions .

Functional Group Variations

Compound from :

  • Structure: 2-[5-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol.
  • Key Differences: Incorporates a piperidine-ethanol chain and dimethyl-oxazole. Piperidine improves membrane permeability. Ethanol enhances water solubility.
  • Research Use : Fragment-based screening in oxidoreductase studies .

Data Table: Comparative Analysis

Compound Name / ID Molecular Weight Key Functional Groups Reactivity/Solubility Biological Relevance Reference
Target Compound 356.80 Chloromethyl, methyl-oxazole Moderate solubility, high reactivity Drug intermediate
Example 185 () ~420–450 Ethylsulfonyl, thiazole High solubility, low reactivity Antifungal activity
MM3300.18 () N/A Morpholinyl, fluorine High solubility, metabolic stability Pharmaceutical standard
Compound ~360–380 Oxadiazole, 4-chlorophenyl Low solubility, planar geometry Crystallography studies
Compound 304.4 Piperidine, dimethyl-oxazole Moderate solubility, basicity Fragment-based screening

Research Findings and Implications

Solubility : Morpholine-containing analogs (e.g., MM3300.18) exhibit better aqueous solubility due to hydrogen-bonding capacity .

Biological Activity : Thiazole and oxadiazole derivatives (Examples 185 and ) show promise in antimicrobial and crystallographic applications, respectively .

Stability : Fluorine substitution (MM3300.18) enhances metabolic stability, whereas chloromethyl groups may require protective strategies .

Biological Activity

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate (CAS No. 2060030-33-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C19_{19}H17_{17}ClN2_2O3_3
  • Molecular Weight : 356.80 g/mol
  • CAS Number : 2060030-33-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and apoptosis. Preliminary studies suggest that the compound may exert its effects by:

  • Inhibiting cell proliferation : Studies have shown that derivatives of similar compounds can significantly reduce the viability of various cancer cell lines, indicating potential anticancer properties.
  • Inducing apoptosis : Flow cytometry analyses have revealed that related compounds can induce apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

A series of experiments evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results indicated varying degrees of effectiveness:

Cell Line IC50_{50} (µM) Notes
MCF-70.95Significant inhibition observed
HepG21.20Moderate sensitivity
A5491.50Lower sensitivity compared to MCF-7
HeLa0.75Most sensitive among tested lines

These findings suggest that the compound has promising anticancer activity, particularly against breast and cervical cancer cell lines.

Case Studies

  • Study on HeLa Cells : A study demonstrated that this compound significantly induced apoptosis in HeLa cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates when compared to control groups receiving no treatment. Histological analysis revealed a decrease in mitotic figures within treated tumors, suggesting effective inhibition of cell division.

Structure–Activity Relationship (SAR)

The effectiveness of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-y]phenyl}carbamate can be partially explained through its structure–activity relationship. Variations in substituents on the oxazole ring and phenyl groups have been shown to influence biological activity:

Substituent Activity Level
ChloromethylHigh
MethylModerate
FluoroLow

This table indicates that certain modifications can enhance or diminish the compound's biological efficacy.

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